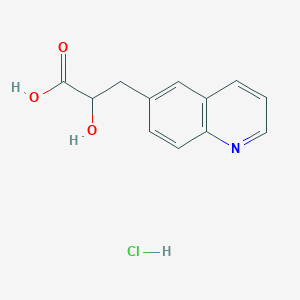![molecular formula C9H9N3O B2404907 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-80-8](/img/structure/B2404907.png)
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone” is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a building block used in the field of chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the family to which our compound belongs, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been reported, starting from appropriate precursors .Molecular Structure Analysis
The compound has a complex structure with a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI key for this compound is XSYUAWKMIYXTAV-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties, which have attracted a great deal of attention in material science . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
PP derivatives have gained attention as fluorescent molecules due to their tunable photophysical properties. These compounds can serve as fluorescent probes for studying intracellular processes, chemosensors, and bioimaging applications . Their absorption and emission behaviors can be tailored by introducing electron-donating groups (EDGs) at position 7 on the fused ring. PP-based fluorophores exhibit stability comparable to commercial probes like coumarin-153 and rhodamine 6G .
Materials Science: Organic Light-Emitting Devices (OLEDs)
Fluorogenic heterocyclic compounds, including PP derivatives, play a crucial role in OLEDs. Their synthetic accessibility and potential chelating properties (due to heteroatoms) make them attractive candidates for organic light-emitting devices. By designing PP-based emitters, researchers can enhance the performance of OLEDs .
Bio-Macromolecular Interactions
PP compounds can be used to study interactions between biomolecules. Their unique photophysical properties allow researchers to monitor binding events, protein–ligand interactions, and conformational changes. PP derivatives serve as valuable tools in understanding biological processes .
Medicinal Chemistry: PI3K δ Inhibitors
A specific class of PP derivatives, based on the bicyclic pyrazolo[1,5-a]pyrimidine core, has been explored for potential COPD (chronic obstructive pulmonary disease) treatment. These compounds target PI3K δ (phosphoinositide 3-kinase delta), making them relevant in drug discovery .
Photobleaching Performance
PP derivatives exhibit excellent photobleaching performance, making them suitable for long-term imaging studies. When continuously excited, their fluorescence intensity decreases significantly, outperforming commercial probes in terms of photostability .
Green Synthesis Methodology
The synthesis of PP compounds is greener and more straightforward compared to certain other fluorophores. Researchers appreciate the efficiency and environmental friendliness of the synthetic methodology for PP derivatives .
Mecanismo De Acción
While the specific mechanism of action for “1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to possess a high impact in medicinal chemistry . They have been used in the design of drugs due to their great synthetic versatility .
It has a density of 1.3±0.1 g/cm3 . The compound has a topological polar surface area of 47.3 .
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have attracted chemists due to their biological and pharmacological importance . They have potential applications in medicinal chemistry and material science . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(7(2)13)5-10-9-3-4-11-12(6)9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUAWKMIYXTAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

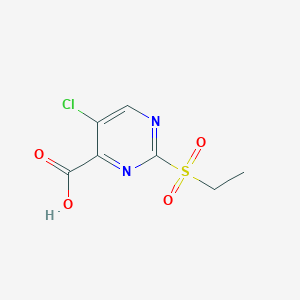
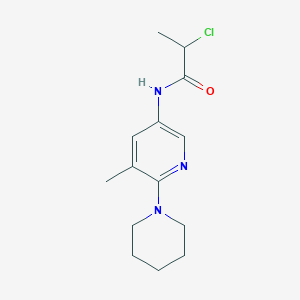

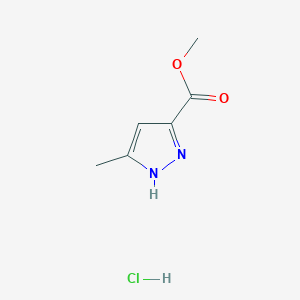


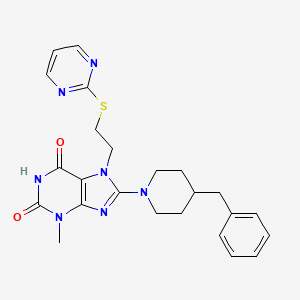
![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)
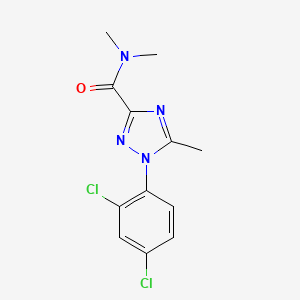
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
